molecular formula C7H9NO3 B11919507 Ethyl 3-cyanooxetane-3-carboxylate

Ethyl 3-cyanooxetane-3-carboxylate

Cat. No.: B11919507
M. Wt: 155.15 g/mol
InChI Key: XLHDVHQYQSHIHF-UHFFFAOYSA-N
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Description

Ethyl 3-cyanooxetane-3-carboxylate is a heterocyclic compound with the molecular formula C7H9NO3 It features a four-membered oxetane ring, which is known for its strained structure and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyanooxetane-3-carboxylate typically involves the cyclization of ethyl cyanoacetate with appropriate reagents. One common method includes the reaction of ethyl cyanoacetate with a suitable aldehyde under basic conditions to form the oxetane ring. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyanooxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the cyano or ester groups under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-cyanooxetane-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-cyanooxetane-3-carboxylate involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The cyano and ester groups also provide sites for further functionalization, allowing the compound to participate in a variety of chemical transformations. Molecular targets and pathways involved in its biological activity are still under investigation, but its derivatives have shown potential in interacting with specific enzymes and receptors.

Comparison with Similar Compounds

Ethyl 3-cyanooxetane-3-carboxylate can be compared with other oxetane derivatives and cyano-containing compounds:

    Similar Compounds: Ethyl cyanoacetate, oxetane, and other cyanooxetane derivatives.

    Uniqueness: The presence of both the cyano and ester groups in the oxetane ring makes it a versatile intermediate for further chemical modifications. Its unique reactivity due to ring strain and functional groups distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 3-cyanooxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-11-6(9)7(3-8)4-10-5-7/h2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHDVHQYQSHIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(COC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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